![molecular formula C19H27N3O5S B3012475 N1-cyclopentyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896285-99-7](/img/structure/B3012475.png)
N1-cyclopentyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
Molecular Structure Analysis
The structure of this compound is characterized by a pyrrolidine ring, a cyclopentyl group, and a methoxyphenyl sulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions depending on the functional groups present . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
- Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and contribute to drug development .
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to develop selective androgen receptor modulators (SARMs). These compounds may have applications in treating conditions related to androgen receptor signaling .
- A 12-molecule aggregate synthon is sustained by O-H⋯O hydrogen bonds and stabilized by N-H⋯O intermolecular contacts .
Medicinal Chemistry and Drug Design
Selective Androgen Receptor Modulators (SARMs)
Crystallography and Molecular Aggregation
Pharmacokinetics and ADME/Tox Optimization
properties
IUPAC Name |
N'-cyclopentyl-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-27-16-8-10-17(11-9-16)28(25,26)22-12-4-7-15(22)13-20-18(23)19(24)21-14-5-2-3-6-14/h8-11,14-15H,2-7,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXPZWUXUYGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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